![molecular formula C10H10ClN B15331792 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound belonging to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic compounds with a structure that includes a benzene ring fused to a pyridine ring. This compound, in particular, features a chlorine atom attached to the quinoline structure, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques can also be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The major products formed from these reactions can include various derivatives of the quinoline structure, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. It may serve as a tool to investigate the interactions between quinoline-based drugs and biological targets.
Medicine: Quinoline derivatives, including this compound, have been explored for their potential medicinal properties. They may exhibit antimicrobial, antimalarial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and properties can contribute to the development of new materials and applications.
Wirkmechanismus
The mechanism by which 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but the compound's ability to bind to specific sites and modulate biological processes is key to its activity.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound without the chlorine atom.
Chloroquine: A well-known antimalarial drug with a similar structure.
Ciprofloxacin: An antibiotic that also contains a quinoline core.
Uniqueness: 4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
4-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10ClN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2 |
InChI-Schlüssel |
AJQPBGNMITYETD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3=C(C(=CC=C3)Cl)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
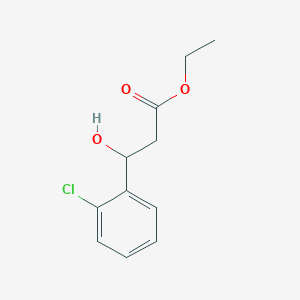

![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
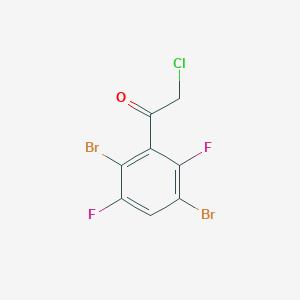
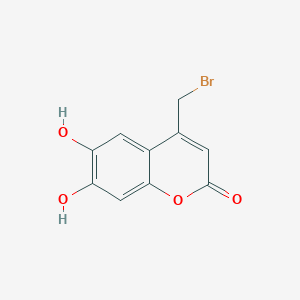
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
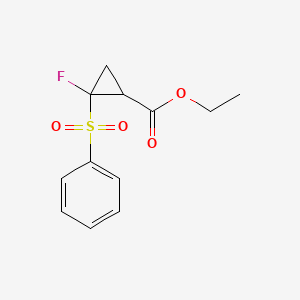
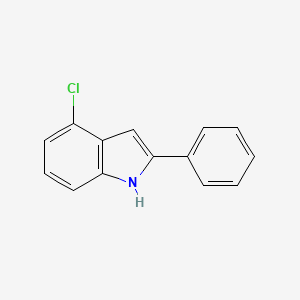
![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)
